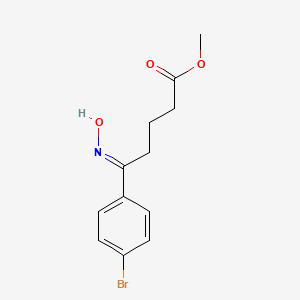![molecular formula C9H14O B1405468 Spiro[2.5]octane-6-carbaldehyde CAS No. 849671-57-4](/img/structure/B1405468.png)
Spiro[2.5]octane-6-carbaldehyde
描述
Spiro[2.5]octane-6-carbaldehyde is a spirocyclic aldehyde. It has the molecular formula C9H14O . The IUPAC name for this compound is spiro[2.5]octane-6-carbaldehyde .
Molecular Structure Analysis
The InChI code for Spiro[2.5]octane-6-carbaldehyde is1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2 . This compound has a unique structure where two or more rings share a single atom. Physical And Chemical Properties Analysis
Spiro[2.5]octane-6-carbaldehyde has a molecular weight of 138.21 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 138.104465066 g/mol . The Topological Polar Surface Area is 17.1 Ų .科学研究应用
Cycloaddition Reactions
Spiro compounds, including structures similar to Spiro[2.5]octane-6-carbaldehyde, have been utilized in cycloaddition reactions. For instance, α-oxo ketenes generated by the pyrolysis of 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones were reacted with Schiff bases to yield spiro compounds constructed between β-lactam and 1,3-dioxolan-4-one. This process highlights the potential of spiro compounds in synthesizing complex molecular architectures (Tsuno, Kondo, & Sugiyama, 2006).
Stereochemistry and Dynamic NMR Spectroscopy
Research on the stereochemistry of seven-membered heterocycles, including spiro[cyclohexane-1,4′-[3,5]dioxabicyclo[5.1.0]octanes], has been conducted to understand their conformational behavior using dynamic 13C NMR spectroscopy. These studies provide valuable insights into the conformational dynamics and energetics of spiro compounds, relevant for designing molecules with specific stereochemical properties (Gavrilov et al., 2007).
Mechanistic Insights into Enzymatic Reactions
Spiro compounds have been used as probes to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. The use of norcarane and spiro[2.5]octane helped in distinguishing between radical, concerted, and cationic mechanisms of oxidation, offering deeper mechanistic insights into these enzymatic processes (Auclair et al., 2002).
Synthesis of Oxygen-Containing Rigid Skeleton Structures
The synthesis of spiro[2,2-dimethyl-benzofuran, bicyclo[4.2.0]octane]-7'-one and related compounds showcases the utility of spiro structures in creating oxygen-containing rigid skeleton structures. These compounds, synthesized via Wolff rearrangement and cycloaddition, highlight the versatility of spiro compounds in organic synthesis (Xiao et al., 2018).
Applications in Catalysis and Organic Synthesis
Spiro compounds have found applications in catalysis and organic synthesis, demonstrating their role in constructing complex molecular frameworks. For example, manganese-catalyzed C(sp3)–H functionalization studies involving spiro compounds have elucidated various oxygenation pathways, contributing to advancements in selective oxidation reactions (Galeotti et al., 2022).
属性
IUPAC Name |
spiro[2.5]octane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGRYWUUGVTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octane-6-carbaldehyde | |
CAS RN |
849671-57-4 | |
| Record name | spiro[2.5]octane-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

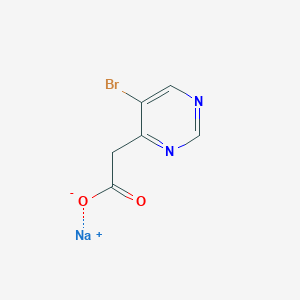

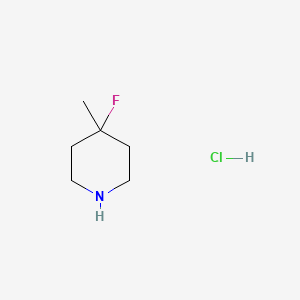
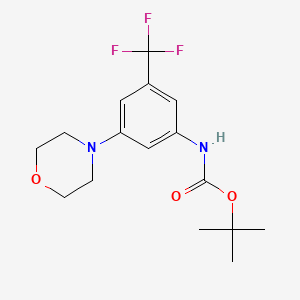
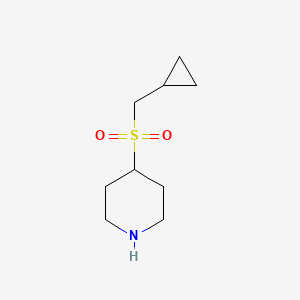
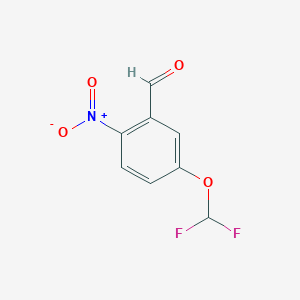
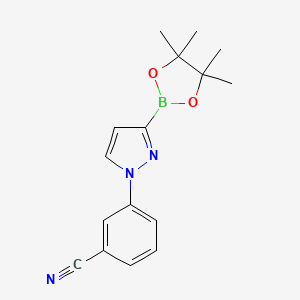
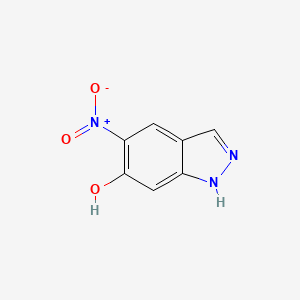
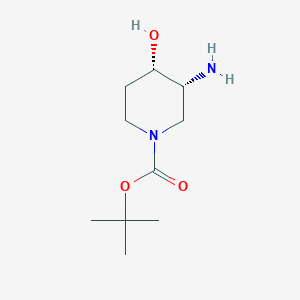
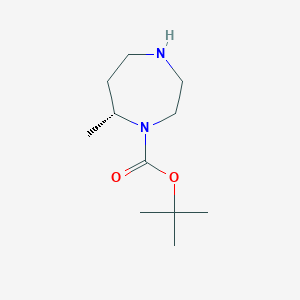
![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
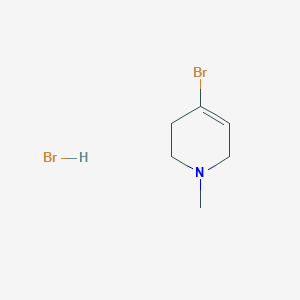
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
